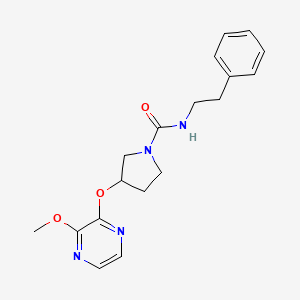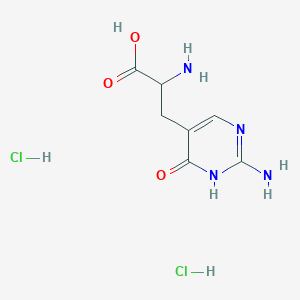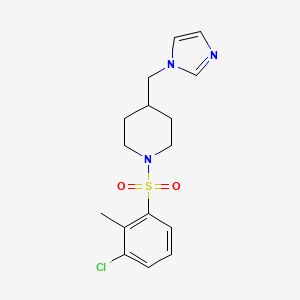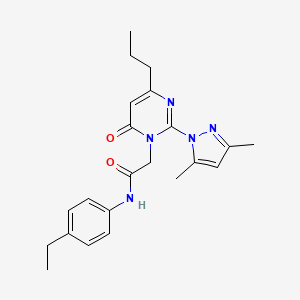![molecular formula C24H18ClNO4S B2539889 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-65-9](/img/structure/B2539889.png)
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of similar compounds has been studied in the literature . For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular formula of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” is C24H18ClNO4S . Its molecular weight is 451.92 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Experimental and Theoretical Studies
A study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate explored its molecular and chemical properties through experimental techniques like XRD, FT-IR, UV–Vis, and NMR, along with theoretical DFT calculations. This comprehensive analysis provided insights into its electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors, suggesting potential applications in material science and molecular engineering (Gültekin et al., 2020).
Hydrolytic Transformations
The hydrolytic transformations of certain derivatives have been studied, revealing pathways to synthesize N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. This process underlines the compound's utility in the synthesis of complex organic molecules, which can be pivotal for pharmaceutical research and development (Rudyakova et al., 2006).
Fluorescent Materials and Probes
2,6-Bis(arylsulfonyl)anilines, through the synthesis involving various thiolates, have shown high fluorescence emissions in solid states. Their well-defined intramolecular hydrogen bonds enable fluorescence enhancement and improved photostability, suggesting applications as solid-state fluorescence materials and in the development of turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).
Chemical Synthesis and Catalysis
The synthesis of β-Naphthyl acetate catalyzed by aminosulfonic acid represents a method with significant efficiency, showcasing the compound's role in facilitating organic reactions. This finding underscores its potential application in catalysis and synthetic organic chemistry, where high yields and shorter reaction times are constantly sought after (Wang Qiao, 2006).
Antihypertensive Agents
In the realm of medicinal chemistry, derivatives of 1-naphthyl and 4-biphenyl in 2,4,5-trisubstituted-1H-imidazoles have been synthesized and evaluated for their antibacterial and antifungal properties. This exploration contributes to the ongoing search for new antihypertensive α-blocking agents, indicating the compound's relevance in drug discovery and pharmacological research (Sawant et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chloronaphthalen-1-yl) 2-[N-(benzenesulfonyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4S/c25-22-15-16-23(21-14-8-7-13-20(21)22)30-24(27)17-26(18-9-3-1-4-10-18)31(28,29)19-11-5-2-6-12-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFCZICDKMTAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)OC2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2539806.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2539808.png)
![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)

![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
